The compound (S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate, with the CAS number 211929-83-8, is a significant chemical in the field of organic synthesis and medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 357.46 g/mol. This compound is classified as a carbamate, which is a type of chemical compound derived from carbamic acid, and it features a fluorenylmethyl group that enhances its reactivity and potential applications in various scientific fields.
Methods: The synthesis of (S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate typically involves multi-step organic reactions. The general approach may include:
Technical Details: Precise control over reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity.
The molecular structure of (S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate can be represented by its InChI Key: ULJRAGQYNCDRTR-UHFFFAOYSA-N. The structure features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.46 g/mol |
InChI Key | ULJRAGQYNCDRTR-UHFFFAOYSA-N |
SMILES Representation | COCC(=O)N(C1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)OCC)C(C)(C)C |
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate can undergo various chemical reactions typical for carbamates, including:
These reactions are essential for modifying the compound for specific applications in research and development.
The mechanism of action for (S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate largely depends on its interactions within biological systems. As a carbamate, it may inhibit certain enzymes by acting as a reversible inhibitor, particularly those involved in neurotransmitter regulation or metabolic pathways.
The specific interactions at the molecular level would require further experimental data, but generally involve:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not available |
Density | Not specified |
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in fields related to pharmaceuticals and biochemistry.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4